2-Methyl-2-nitropropane
Overview
Description
Mechanism of Action
Target of Action
It’s known that nitro compounds generally interact with various biological molecules in the body, affecting cellular functions .
Mode of Action
The mode of action of 2-Methyl-2-nitropropane involves a couple of chemical reactions. When exposed to light at specific wavelengths (193 and 248 nm), this compound undergoes photodissociation, leading to the formation of an OH fragment and electronically excited NO2 . Additionally, in the presence of a platinum-alumina catalyst, this compound undergoes a hydrolysis reaction, yielding N2O .
Biochemical Pathways
For instance, they can affect the tricarboxylic acid cycle and the glyoxylate cycle .
Pharmacokinetics
It’s known that nitro compounds are generally absorbed through inhalation, ingestion, and dermal contact, and they can be distributed throughout the body .
Result of Action
The result of this compound’s action can lead to the formation of reactive species like OH and NO2, which can cause oxidative stress and damage to cellular components . The compound is also associated with respiratory irritation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, light exposure can trigger photodissociation of the compound . Additionally, the presence of certain catalysts can facilitate its hydrolysis . The compound is also flammable and should be handled in a well-ventilated area to prevent respiratory irritation .
Biochemical Analysis
Biochemical Properties
2-Methyl-2-nitropropane plays a significant role in biochemical reactions, particularly in the context of nitroalkane metabolism. It interacts with enzymes such as nitronate monooxygenases, which are involved in the catabolism of nitroalkanes. These enzymes catalyze the oxidation of this compound, leading to the formation of nitrite and other by-products . The interaction between this compound and nitronate monooxygenases is crucial for the detoxification of nitroalkanes in various organisms.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways and alterations in the expression of genes involved in detoxification and oxidative stress . Additionally, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their catalytic activities. For example, this compound can inhibit the activity of mitochondrial succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle . This inhibition disrupts cellular energy production and can lead to metabolic imbalances. Additionally, the compound can induce changes in gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. It has been found that the compound is relatively stable under normal laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects are important for understanding the potential long-term impacts of the compound on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of this compound can cause liver damage, oxidative stress, and alterations in metabolic pathways . These findings highlight the importance of dosage considerations when evaluating the safety and efficacy of the compound in biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to nitroalkane catabolism. It is metabolized by enzymes such as nitroalkane oxidases and nitronate monooxygenases, which convert the compound into nitrite and other by-products . These metabolic pathways are essential for the detoxification of this compound and its elimination from the body. Additionally, the compound can influence metabolic flux by interacting with key enzymes in central metabolic pathways, leading to changes in metabolite levels and overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and enzymes, influencing its localization and accumulation within specific cellular compartments . These interactions are important for understanding the bioavailability and distribution of the compound in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as mitochondria, where it interacts with key metabolic enzymes . Additionally, post-translational modifications and targeting signals can influence the localization of this compound within cells, directing it to specific organelles or subcellular structures . Understanding the subcellular localization of the compound is crucial for elucidating its biochemical and physiological roles.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-nitropropane can be synthesized through the reaction of tert-butylamine with potassium permanganate in water. The reaction mixture is heated to 55°C and maintained at this temperature with continuous stirring for several hours. The product is then steam distilled, separated from the water layer, and purified through fractional distillation .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-nitropropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrosoalkanes.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Aluminum amalgam or other reducing agents.
Substitution: Various halogenating agents and catalysts.
Major Products Formed
Oxidation: Nitrosoalkanes.
Reduction: Amines.
Substitution: Halogenated derivatives
Scientific Research Applications
2-Methyl-2-nitropropane is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of amines, alkynylnitrones, amides, and nitriles.
Biology: In studies involving the photodissociation dynamics of nitro compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-1-nitroethane
- 2-Nitro-2-methylpropane
- 2-Nitroisobutane
- Trimethylnitromethane
Uniqueness
2-Methyl-2-nitropropane is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and serve as a versatile reagent in organic synthesis. Its ability to function as a radical initiator in polymerization reactions also sets it apart from similar compounds .
Properties
IUPAC Name |
2-methyl-2-nitropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-4(2,3)5(6)7/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMREYQYBFBEGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060488 | |
Record name | Propane, 2-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060488 | |
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Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 26.23 deg C; [ChemIDplus] Colorless liquid; [Acros Organics MSDS] Colorless low melting solid; mp = 27-31 deg C; [Alfa Aesar MSDS] | |
Record name | 2-Methyl-2-nitropropane | |
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CAS No. |
594-70-7 | |
Record name | 2-Methyl-2-nitropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methyl-2-nitropropane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594707 | |
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Record name | 2-METHYL-2-NITROPROPANE | |
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Record name | Propane, 2-methyl-2-nitro- | |
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Record name | Propane, 2-methyl-2-nitro- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitro-tert-butane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.958 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYL-2-NITROPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DKH5L679Z | |
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Retrosynthesis Analysis
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Strategy Settings
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